5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid
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Overview
Description
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Fmoc-protected amino acid: The amino acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the Fmoc-protected amino acid.
Cyclization: The Fmoc-protected amino acid undergoes cyclization to form the cyclohexene ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the interaction with amino acids and peptide chains during synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid
- 5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrazole-3-carboxylic acid
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
Uniqueness
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid is unique due to its specific cyclohexene ring structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it particularly valuable in the synthesis of certain peptides and complex organic molecules.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-5,7-11,14-15,20H,6,12-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYSYUOLLGYGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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